![molecular formula C42H45N8+ B10760209 3,8-Diamino-6-phenyl-5-[6-[1-[2-[(1,2,3,4-tetrahydro-9-acridinyl)amino]ethyl]-1H-1,2,3-triazol-5-YL]hexyl]-phenanthridinium](/img/structure/B10760209.png)
3,8-Diamino-6-phenyl-5-[6-[1-[2-[(1,2,3,4-tetrahydro-9-acridinyl)amino]ethyl]-1H-1,2,3-triazol-5-YL]hexyl]-phenanthridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diamino-6-Phenyl-5-[6-[1-[2-[(1,2,3,4-Tetrahydro-9-Acridinyl)Amino]Ethyl]-1h-1,2,3-Triazol-5-Yl]Hexyl]-Phenanthridinium: is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Diamino-6-Phenyl-5-[6-[1-[2-[(1,2,3,4-Tetrahydro-9-Acridinyl)Amino]Ethyl]-1h-1,2,3-Triazol-5-Yl]Hexyl]-Phenanthridinium involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:
Formation of the Phenanthridinium Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Triazole Moiety: This is achieved through a click chemistry reaction, where an azide and an alkyne react to form the triazole ring.
Attachment of the Acridinyl Group: This step involves the coupling of the acridinyl moiety to the triazole-containing intermediate.
Final Functionalization:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: It can serve as a catalyst or catalyst precursor in various organic reactions.
Biology:
DNA Intercalation: The compound can intercalate into DNA, making it useful for studying DNA interactions and as a potential therapeutic agent.
Fluorescent Dye: It can be used as a fluorescent dye for imaging and diagnostic purposes.
Medicine:
Anti-Tumor Activity: The compound has shown potential anti-tumor activity, making it a candidate for cancer research.
Anti-Viral Properties: It has been investigated for its anti-viral properties, particularly against certain viral infections.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of 3,8-Diamino-6-Phenyl-5-[6-[1-[2-[(1,2,3,4-Tetrahydro-9-Acridinyl)Amino]Ethyl]-1h-1,2,3-Triazol-5-Yl]Hexyl]-Phenanthridinium involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. Additionally, the compound can bind to specific proteins, altering their activity and affecting various cellular pathways.
Comparison with Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: This compound shares a similar triazine core but lacks the complex functionalization seen in 3,8-Diamino-6-Phenyl-5-[6-[1-[2-[(1,2,3,4-Tetrahydro-9-Acridinyl)Amino]Ethyl]-1h-1,2,3-Triazol-5-Yl]Hexyl]-Phenanthridinium.
3,8-Diamino-6-phenylphenanthridine: This compound is structurally similar but does not contain the triazole and acridinyl groups.
Uniqueness: The uniqueness of this compound lies in its complex structure, which combines multiple functional groups, making it versatile for various applications in scientific research and industry.
Properties
Molecular Formula |
C42H45N8+ |
|---|---|
Molecular Weight |
661.9 g/mol |
IUPAC Name |
6-phenyl-5-[6-[3-[2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl]triazol-4-yl]hexyl]phenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C42H44N8/c43-30-19-21-33-34-22-20-31(44)27-40(34)49(42(37(33)26-30)29-12-4-3-5-13-29)24-11-2-1-6-14-32-28-46-48-50(32)25-23-45-41-35-15-7-9-17-38(35)47-39-18-10-8-16-36(39)41/h3-5,7,9,12-13,15,17,19-22,26-28,44H,1-2,6,8,10-11,14,16,18,23-25,43H2,(H,45,47)/p+1 |
InChI Key |
ISUOMOOYAOQQPZ-UHFFFAOYSA-O |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCN4C(=CN=N4)CCCCCC[N+]5=C6C=C(C=CC6=C7C=CC(=CC7=C5C8=CC=CC=C8)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Pyrazolo[4,3-D]pyrimidin-7-OL](/img/structure/B10760132.png)
![[2(Formyl-hydroxy-amino)-ethyl]-phosphonic acid](/img/structure/B10760137.png)
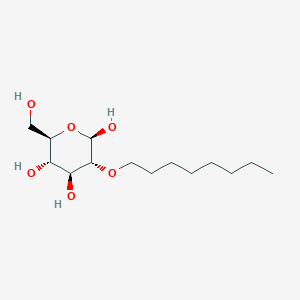
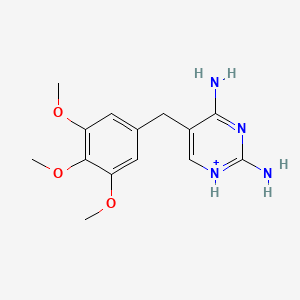
![[Methylseleno]acetate](/img/structure/B10760144.png)
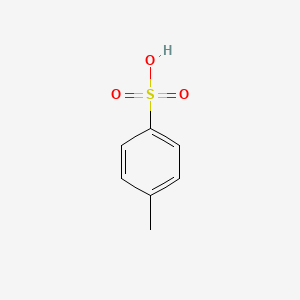
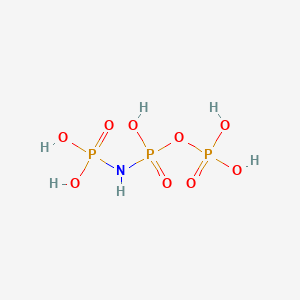
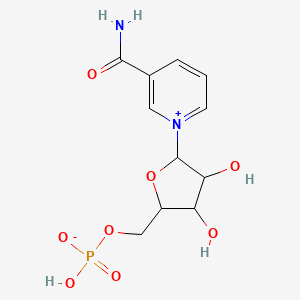
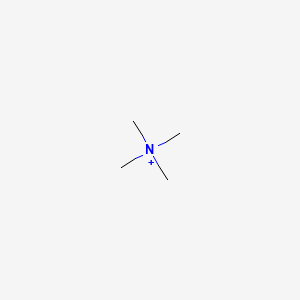
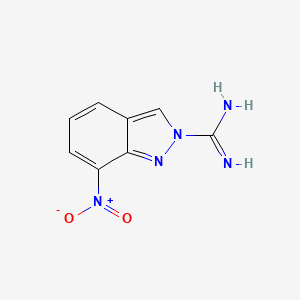

![4-{2,4-Bis[(3-nitrobenzoyl)amino]phenoxy}phthalic acid](/img/structure/B10760186.png)
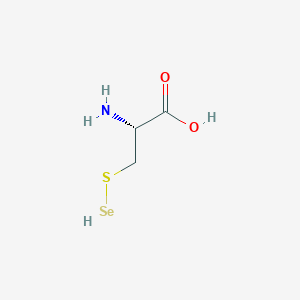
![(1-Methyl-1H-imidazol-2-YL)-(3-methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-YL)-methanone](/img/structure/B10760200.png)
